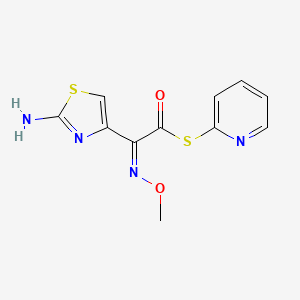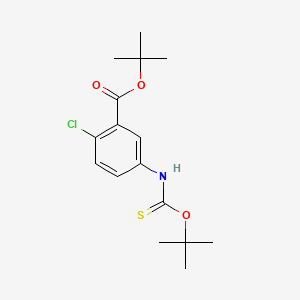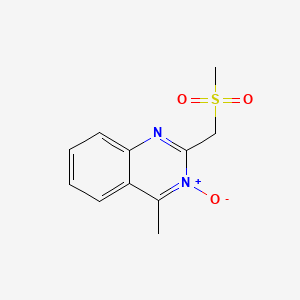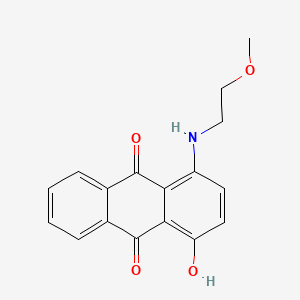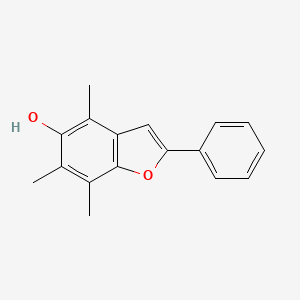
Zinc bisulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bisulfite is an inorganic compound with the chemical formula Zn(HSO₃)₂. It is known for its reducing properties and is commonly used in various industrial and chemical processes. The compound is typically found in solution form and is recognized for its ability to react with oxidizing agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc bisulfite can be synthesized by reacting zinc oxide or zinc hydroxide with sulfur dioxide in an aqueous medium. The reaction typically proceeds as follows: [ \text{ZnO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{Zn(HSO}_3\text{)}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by passing sulfur dioxide gas through a suspension of zinc oxide in water. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of this compound.
Types of Reactions:
Oxidation: this compound acts as a reducing agent and can be oxidized to zinc sulfate.
Reduction: It can reduce various oxidizing agents, including chlorine and bromine.
Substitution: this compound can undergo substitution reactions with other sulfite compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reaction Conditions: Typically carried out in aqueous solutions at room temperature.
Major Products Formed:
Oxidation: Zinc sulfate (ZnSO₄)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Applications De Recherche Scientifique
Zinc bisulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the study of DNA methylation through bisulfite sequencing.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in water treatment processes and as a preservative in the food industry.
Mécanisme D'action
The mechanism of action of zinc bisulfite involves its ability to donate electrons, thereby reducing other compounds. This property makes it an effective reducing agent. In biological systems, this compound can interact with nucleic acids and proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- Sodium bisulfite (NaHSO₃)
- Potassium bisulfite (KHSO₃)
- Calcium bisulfite (Ca(HSO₃)₂)
Comparison: Zinc bisulfite is unique due to its specific reactivity with zinc ions, which can enhance its reducing properties compared to other bisulfite compounds. Additionally, this compound’s applications in industrial and biological settings are distinct, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
15457-98-4 |
|---|---|
Formule moléculaire |
Zn(HSO3)2 H2O6S2Zn |
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
zinc;hydrogen sulfite |
InChI |
InChI=1S/2H2O3S.Zn/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+2/p-2 |
Clé InChI |
ZTUVUXVSZXNSCL-UHFFFAOYSA-L |
SMILES canonique |
OS(=O)[O-].OS(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



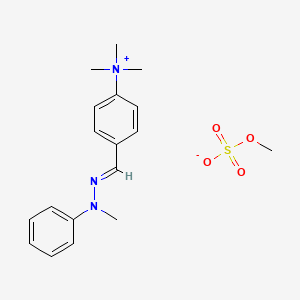
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
